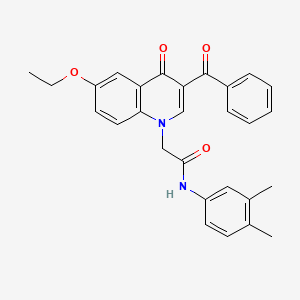
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N2O4 and its molecular weight is 454.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 454.18925731 g/mol and the complexity rating of the compound is 787. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
The molecular formula of the compound is C28H26N2O4 with a molecular weight of 454.5 g/mol. The structure features a dihydroquinoline core, which is known for various biological activities. The compound's specific properties include:
| Property | Value |
|---|---|
| Molecular Formula | C28H26N2O4 |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 897759-17-0 |
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antioxidant Activity : Dihydroquinoline derivatives have been shown to possess antioxidant properties, which help in reducing oxidative stress in cells.
- Antimicrobial Activity : Some studies suggest that quinoline derivatives can inhibit the growth of various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases.
Antioxidant Activity
A study performed on related compounds demonstrated that they exhibited significant antioxidant activity, which was attributed to their ability to scavenge free radicals. This property can be beneficial in preventing cellular damage associated with aging and various diseases.
Antimicrobial Activity
In vitro tests have shown that similar compounds exhibit antimicrobial effects against a range of pathogens. For instance, derivatives with a benzoyl group have been noted for their effectiveness against Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The inhibition of cholinesterases is particularly relevant in the context of Alzheimer’s disease. A study found that related compounds demonstrated potent AChE inhibitory activity with IC50 values comparable to established drugs like donepezil.
Case Studies
- Neuroprotective Effects : In a study involving neuroblastoma cells, the compound showed protective effects against oxidative stress-induced apoptosis. This suggests potential therapeutic applications in neurodegenerative conditions.
- Synergistic Effects : Combinations of this compound with other known inhibitors have resulted in enhanced inhibitory effects on cholinesterase enzymes, indicating possible synergistic mechanisms that could be exploited for drug development.
Properties
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-34-22-12-13-25-23(15-22)28(33)24(27(32)20-8-6-5-7-9-20)16-30(25)17-26(31)29-21-11-10-18(2)19(3)14-21/h5-16H,4,17H2,1-3H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUANJVMERIOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













